molecular formula C20H20N2O4 B11360263 methyl 4-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

methyl 4-{[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}benzoate

Cat. No.: B11360263
M. Wt: 352.4 g/mol
InChI Key: SVJNMIOOBGPCSE-UHFFFAOYSA-N
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Description

METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(5-METHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE
  • METHYL 4-(5-ETHOXY-1-ETHYL-1H-INDOLE-2-AMIDO)BENZOATE
  • METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-CARBOXYLATE)

Uniqueness

METHYL 4-(5-ETHOXY-1-METHYL-1H-INDOLE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group at the 5-position and the amido group at the 2-position of the indole ring distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 4-[(5-ethoxy-1-methylindole-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H20N2O4/c1-4-26-16-9-10-17-14(11-16)12-18(22(17)2)19(23)21-15-7-5-13(6-8-15)20(24)25-3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

SVJNMIOOBGPCSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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